molecular formula C7H5BrN2O4 B13122674 Methyl 6-bromo-3-nitropicolinate

Methyl 6-bromo-3-nitropicolinate

Cat. No.: B13122674
M. Wt: 261.03 g/mol
InChI Key: CWUNCHXCWDTVAR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-nitropicolinate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a nitro group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-nitropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl picolinate to introduce the bromine atom at the 6th position. This is followed by nitration to add the nitro group at the 3rd position. The reaction conditions for these steps often involve the use of bromine or a brominating agent and a nitrating mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-nitropicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Methyl 6-amino-3-nitropicolinate.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 6-bromo-3-nitropicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and surface coatings.

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-nitropicolinate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromonicotinate: Similar structure but lacks the nitro group.

    Methyl 3-nitropicolinate: Similar structure but lacks the bromine atom.

    Methyl 6-chloro-3-nitropicolinate: Similar structure with chlorine instead of bromine.

Uniqueness

Methyl 6-bromo-3-nitropicolinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 6-bromo-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3

InChI Key

CWUNCHXCWDTVAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

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